4-(2-Bromophenylsulfonyl)morpholine

Physicochemical Profiling Medicinal Chemistry ADME Prediction

This sulfonamide building block features an ortho‑bromine substituent that serves as a versatile synthetic handle for Pd‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig) and dehydrogenation reactions—reactivity not replicated by non‑halogenated, para‑bromo, or ortho‑fluoro/chloro analogs. Its elevated lipophilicity (LogP 1.60) and TPSA of 55 Ų make it ideal for exploring hydrophobic binding pockets in medicinal chemistry SAR campaigns. Available at ≥98% purity for immediate use in complex library synthesis and chemical biology applications.

Molecular Formula C10H12BrNO3S
Molecular Weight 306.18 g/mol
CAS No. 688798-57-4
Cat. No. B1277062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromophenylsulfonyl)morpholine
CAS688798-57-4
Molecular FormulaC10H12BrNO3S
Molecular Weight306.18 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=CC=C2Br
InChIInChI=1S/C10H12BrNO3S/c11-9-3-1-2-4-10(9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2
InChIKeyZAPNWTPTHAUFJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromophenylsulfonyl)morpholine (688798-57-4) Procurement and Baseline Overview


4-(2-Bromophenylsulfonyl)morpholine (CAS 688798-57-4, molecular formula C10H12BrNO3S, molecular weight 306.18 g/mol) is a sulfonamide derivative characterized by a morpholine ring linked to a 2‑bromophenylsulfonyl group . This structural motif places it within a class of aryl sulfonamide building blocks commonly employed in medicinal chemistry and organic synthesis. The presence of the ortho‑bromine substituent distinguishes it from unsubstituted or para‑substituted analogs, conferring specific steric and electronic properties that can influence reactivity in cross‑coupling reactions and modulate biological target engagement. Commercially, the compound is available in research quantities with typical purity specifications ranging from 95% to 98%, with pricing and availability varying by supplier [1].

Why 4-(2-Bromophenylsulfonyl)morpholine (688798-57-4) Cannot Be Interchanged with Generic Aryl Sulfonamide Analogs


Direct substitution of 4‑(2‑bromophenylsulfonyl)morpholine with a close structural analog without experimental validation carries significant risk. The ortho‑bromine substituent creates a unique steric environment and electronic profile that is not replicated by the non‑halogenated 4‑(phenylsulfonyl)morpholine pharmacophore [1], nor by the regioisomeric para‑bromo , ortho‑chloro , or ortho‑fluoro analogs. These differences manifest in altered physicochemical properties—including lipophilicity, polar surface area, and rotatable bond count—that directly impact molecular recognition, synthetic accessibility, and downstream biological performance. The evidence presented below demonstrates that even within the narrow class of 2‑halophenylsulfonyl morpholines, the bromine atom imparts a distinct balance of reactivity for cross‑coupling transformations and a unique steric footprint for target engagement that cannot be presumed for other halogens or substitution patterns.

Quantitative Comparative Evidence: 4-(2-Bromophenylsulfonyl)morpholine (688798-57-4) Versus Key Analogs


Lipophilicity Differentiation: Ortho‑Bromine Increases LogP Relative to Unsubstituted and Ortho‑Fluoro Analogs

The ortho‑bromine substituent of 4‑(2‑bromophenylsulfonyl)morpholine elevates its lipophilicity compared to the unsubstituted phenylsulfonyl analog and the ortho‑fluoro derivative, as evidenced by computed octanol‑water partition coefficients . This property influences membrane permeability, protein binding, and metabolic stability, making the brominated analog a more suitable candidate for targets requiring increased hydrophobic interactions or for applications where higher LogP is desirable [1].

Physicochemical Profiling Medicinal Chemistry ADME Prediction

Steric Bulk and Halogen Bonding Potential: Ortho‑Bromine Provides Unique Reactivity Profile for Cross‑Coupling

The ortho‑bromine substituent on the phenyl ring of 4‑(2‑bromophenylsulfonyl)morpholine presents a distinct steric and electronic environment compared to ortho‑chloro and ortho‑fluoro analogs, as well as the para‑bromo regioisomer . The ortho position of the bromine atom places it in proximity to the sulfonamide linkage, potentially engaging in intramolecular non‑covalent interactions and offering a unique handle for palladium‑catalyzed cross‑coupling reactions [1]. In contrast, the para‑bromo analog lacks this steric constraint and offers a more extended conjugation pathway, while the ortho‑chloro and ortho‑fluoro analogs differ in bond length, polarizability, and halogen bonding propensity .

Synthetic Chemistry Cross‑Coupling Catalysis

Computed Physicochemical and ADME Parameter Profile Differentiates 4-(2-Bromophenylsulfonyl)morpholine from Unsubstituted Parent Scaffold

The introduction of an ortho‑bromine atom onto the phenylsulfonyl group alters several key computational ADME‑relevant descriptors compared to the unsubstituted 4‑(phenylsulfonyl)morpholine core . The brominated derivative exhibits increased molar refractivity (65.4 cm³ vs. ~55 cm³ estimated for the unsubstituted analog) and increased molecular volume, while maintaining the same topological polar surface area (55 Ų) . These differences can influence passive membrane permeability, plasma protein binding, and metabolic clearance, thereby affecting the suitability of the compound for different stages of drug discovery pipelines.

Drug Discovery ADME Prediction Molecular Descriptors

Optimal Research and Industrial Applications for 4-(2-Bromophenylsulfonyl)morpholine (688798-57-4) Based on Evidence


Synthesis of Cross‑Coupled and Diversified Sulfonamide Libraries via Palladium‑Catalyzed Reactions

The ortho‑bromine substituent serves as a versatile synthetic handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) [1][2]. In a documented example, 4‑(2‑bromophenylsulfonyl)morpholine undergoes Pd‑catalyzed dehydrogenation with potassium tert‑butylate and palladium diacetate in DMAc to yield the dehalogenated 4‑(phenylsulfonyl)morpholine, demonstrating the reactivity of the C–Br bond . This makes the compound a strategic building block for constructing diversified sulfonamide libraries where the bromine atom is replaced by aryl, heteroaryl, or amine groups.

Medicinal Chemistry Lead Optimization and Pharmacophore SAR Exploration

Given the established pharmacophoric utility of the 4‑(phenylsulfonyl)morpholine scaffold in anticancer programs—where optimized derivatives achieve sub‑micromolar IC50 values in TNBC cell lines [1]—the brominated analog provides a unique entry point for systematic structure‑activity relationship (SAR) campaigns. Its elevated lipophilicity (ACD/LogP 1.60) and increased molar refractivity (65.4 cm³) relative to the unsubstituted parent scaffold make it particularly suitable for exploring hydrophobic binding pockets and modulating ADME properties in lead series where higher LogP is tolerated or desired.

Physicochemical and ADME Reference Standard for Halogenated Sulfonamide Series

The well‑characterized computed properties of 4‑(2‑bromophenylsulfonyl)morpholine—including ACD/LogP 1.60, TPSA 55 Ų, molar refractivity 65.4 cm³, and zero Rule‑of‑5 violations [1]—establish it as a useful reference standard for profiling halogenated sulfonamide series. Its properties occupy an intermediate position between the less lipophilic fluoro analog and the more lipophilic iodo analog (where available), enabling rational selection of the appropriate halogen based on desired physicochemical and permeability profiles [2].

Chemical Biology Probe Development Requiring Ortho‑Substituted Aryl Sulfonamide Cores

For chemical biology applications that demand an ortho‑substituted aryl sulfonamide core—for instance, to achieve a specific bioactive conformation, to exploit halogen bonding with target proteins, or to incorporate a heavy atom for X‑ray crystallography phasing—4‑(2‑bromophenylsulfonyl)morpholine offers a direct, commercially available starting point [1][2]. The ortho‑bromine atom provides both steric bulk and the potential for σ‑hole halogen bonding interactions, which can be leveraged for target engagement and selectivity .

Technical Documentation Hub

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